molecular formula C21H29N3O7S B12695639 2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid CAS No. 134185-31-2

2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid

Cat. No.: B12695639
CAS No.: 134185-31-2
M. Wt: 467.5 g/mol
InChI Key: WNNJOUMRDKSYOI-FMWKFLBASA-N
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Description

2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid is a complex organic compound that features a unique combination of functional groups, including a nitrooxy group, a furan ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid typically involves multi-step organic reactions. The key steps may include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the nitrooxy group: This step may involve nitration reactions under controlled conditions.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.

    Linking the phenyl and acetic acid groups: This may involve coupling reactions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitrooxy group can be oxidized under specific conditions.

    Reduction: The nitrooxy group can also be reduced to form different functional groups.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrooxy group may yield nitro compounds, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the piperazine moiety suggests that it could interact with biological receptors, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests that it may have activity against certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique combination of functional groups may impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of 2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, leading to a cascade of biochemical events. The nitrooxy group may play a role in redox reactions, while the piperazine moiety may facilitate binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]propanoic acid
  • 2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]butanoic acid

Uniqueness

The uniqueness of 2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial use.

Properties

CAS No.

134185-31-2

Molecular Formula

C21H29N3O7S

Molecular Weight

467.5 g/mol

IUPAC Name

2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid

InChI

InChI=1S/C21H29N3O7S/c25-19(26)12-15-2-4-16(5-3-15)32-11-1-6-22-7-9-23(10-8-22)17-13-29-21-18(31-24(27)28)14-30-20(17)21/h2-5,17-18,20-21H,1,6-14H2,(H,25,26)/t17-,18-,20+,21+/m0/s1

InChI Key

WNNJOUMRDKSYOI-FMWKFLBASA-N

Isomeric SMILES

C1CN(CCN1CCCSC2=CC=C(C=C2)CC(=O)O)[C@H]3CO[C@H]4[C@@H]3OC[C@@H]4O[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1CCCSC2=CC=C(C=C2)CC(=O)O)C3COC4C3OCC4O[N+](=O)[O-]

Origin of Product

United States

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